L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-proline

Antibody Engineering SARS-CoV-2 CDR Grafting

Researchers face positional isomer interference in heptapeptide assays. This exact sequence (YTSNLAP, CAS 909016-97-3) eliminates ambiguity. Its C-terminal proline confers carboxypeptidase resistance for stable controls. - Resolves isomer analytical challenges with a distinct RP-HPLC/MS-MS profile. - Serves as a cost-effective, defined CDR2 reference for ELISA/SPR epitope mapping. - Enables clean kinase assay readouts via N-terminal tyrosine and stable C-terminus.

Molecular Formula C34H52N8O12
Molecular Weight 764.8 g/mol
CAS No. 909016-97-3
Cat. No. B12603603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-proline
CAS909016-97-3
Molecular FormulaC34H52N8O12
Molecular Weight764.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C34H52N8O12/c1-16(2)12-22(29(48)37-17(3)33(52)42-11-5-6-25(42)34(53)54)38-30(49)23(14-26(36)46)39-31(50)24(15-43)40-32(51)27(18(4)44)41-28(47)21(35)13-19-7-9-20(45)10-8-19/h7-10,16-18,21-25,27,43-45H,5-6,11-15,35H2,1-4H3,(H2,36,46)(H,37,48)(H,38,49)(H,39,50)(H,40,51)(H,41,47)(H,53,54)/t17-,18+,21-,22-,23-,24-,25-,27-/m0/s1
InChIKeyRHHPMOQJEPPNIQ-MSSNVOTJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YTSNLAP Heptapeptide Identity


L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-proline (CAS 909016-97-3) is a linear heptapeptide composed of seven L-amino acids with the sequence H-Tyr-Thr-Ser-Asn-Leu-Ala-Pro-OH. It belongs to the class of short-chain, non-cyclic bioactive peptides. The compound possesses a defined molecular formula of C34H52N8O12 and a molecular weight of 764.8 g/mol [1]. Its sequence places it within a space of peptides investigated for immunomodulatory and receptor-binding roles, but its specific biological profile is distinct from closely related heptapeptide isomers that share the same elemental composition .

Sequence-defined heptapeptide probe for immunomodulatory or receptor-binding studies
Non-cyclic linear scaffold with distinct C-terminal proline for stability research
Supports sequence-fidelity workflows: CDR grafting, epitope mapping, and kinase assay development

YTSNLAP Differentiation from Positional Isomers


Even among heptapeptides sharing the identical molecular formula C34H52N8O12, the linear sequence ordering profoundly affects higher-order structure, protease susceptibility, and receptor interaction potential. L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-proline (YTSNLAP) contains a C-terminal proline residue, which is known to confer relative resistance to carboxypeptidase degradation compared to sequences with C-terminal non-cyclic amino acids [1]. A positional isomer, L-Leucyl-L-alanyl-L-tyrosyl-L-threonyl-L-prolyl-L-asparaginyl-L-serine (CAS 649560-79-2), shares the same elemental composition but places proline internally and serine at the C-terminus, leading to a different predicted degradation half-life and conformational profile . Generic substitution without direct functional equivalence testing is therefore scientifically unsound and can compromise experimental reproducibility, particularly in bioactivity assays where N-terminal tyrosine phosphorylation or C-terminal proline recognition may be critical.

Target Compound
H-Tyr-Thr-Ser-Asn-Leu-Ala-Pro-OH (C-terminal Pro). Predicted carboxypeptidase resistance; CDR2-matched sequence.
Positional Isomer
CAS 649560-79-2: same MW, C-terminal Ser. May differ in HPLC retention, protease susceptibility, and receptor recognition.
Generic Heptapeptide Analog
Scrambled sequence or non-Pro C-terminus may compromise CDR2 binding fidelity and stability in biological matrices.

Evidence for YTSNLAP Differentiation


CDR2 Identity in Anti-RBD Antibody Patent

The heptapeptide sequence YTSNLAP exactly matches the light chain complementarity-determining region 2 (CDR2) of a patented single-chain antibody (No. 35) that specifically binds the receptor-binding domain (RBD) of SARS-CoV-2 spike protein [1]. This sequence, when embedded in the full antibody scaffold, contributes to binding specificity. The patent discloses the complete variable region (SEQ ID NO: 2) and identifies YTSNLAP as SEQ ID NO: 7. While the isolated heptapeptide's activity is not reported, its sequence identity to a functional CDR2 differentiates it from scrambled sequences or other heptapeptide isomers that would not retain this binding capacity.

CDR2 Sequence Identity
Cross-study comparable
Exact match to light chain CDR2 (SEQ ID NO: 7) of patented anti-RBD scFv No. 35
Supports antibody engineering reference use; sequence fidelity is critical for CDR grafting.
Isolated peptide activity not reported; binding contribution requires scaffold verification.
Antibody Engineering SARS-CoV-2 CDR Grafting

Differentiation from Positional Isomer

L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-proline (CAS 909016-97-3) and L-Leucyl-L-alanyl-L-tyrosyl-L-threonyl-L-prolyl-L-asparaginyl-L-serine (CAS 649560-79-2) share the identical molecular formula C34H52N8O12 and molecular weight of 764.8 g/mol [1] . However, their sequences differ in the positioning of five residues: the target compound has Tyr at position 1, Thr at 2, Ser at 3, Asn at 4, Leu at 5, Ala at 6, and Pro at 7, whereas the isomer has Leu at 1, Ala at 2, Tyr at 3, Thr at 4, Pro at 5, Asn at 6, and Ser at 7. This sequence permutation results in distinct HPLC retention times, mass spectrometry fragmentation patterns, and predicted isoelectric points, providing analytical differentiation for procurement and quality control [2].

Positional Isomer Differentiation
Cross-study comparable
Identical MW (764.8 g/mol); distinct sequence: YTSNLAP vs. LAYTPNS. Expect different RP-HPLC retention and MS/MS spectra.
MS alone insufficient for identity confirmation; sequence-specific analytical methods required.
Analytical differentiation per RP-HPLC peptide principles (Mant & Hodges, 1996).
Peptide Chemistry Isomer Comparison Quality Control

C-Terminal Proline Stability Advantage

Peptides bearing a C-terminal proline residue exhibit enhanced resistance to carboxypeptidase-mediated degradation compared to those ending with other amino acids [1]. L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-proline, with its C-terminal Pro, is predicted to have a longer half-life in biological matrices than analogous heptapeptides ending in residues such as Ser, Ala, or Leu. For example, the isomer CAS 649560-79-2 terminates in Ser, which is susceptible to carboxypeptidase A cleavage, whereas the Pro terminus of the target compound blocks this enzyme class [2]. Quantitative stability comparisons have not been published for this specific heptapeptide pair; this differentiation is inferred from established enzymology principles.

C-Terminal Pro Stability
Class-level inference
Predicted resistance to carboxypeptidase A/B vs. C-terminal Ser isomer. Direct half-life data not published for this pair.
Reported structural stability context; experimental confirmation pending for specific matrix.
Inferred from established carboxypeptidase specificity (Rawlings & Barrett, 1999).
Peptide Stability Protease Resistance Exopeptidase

YTSNLAP Recommended Applications


CDR2 Reference for Anti-RBD Antibody Engineering

Based on its identification as the light chain CDR2 of a patented anti-RBD single-chain antibody [1], the isolated heptapeptide YTSNLAP can serve as a reference standard in competitive ELISA or surface plasmon resonance (SPR) assays to validate CDR2-mediated binding contributions. Its procurement as a defined peptide, rather than as part of a full antibody, allows cost-effective epitope mapping and alanine-scanning mutagenesis studies. Researchers should verify that the peptide's activity in isolation correlates with its activity in the intact antibody scaffold.

Stability Benchmarking in Biological Matrices

The C-terminal proline residue of L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-proline provides a structural advantage in stability assays. Researchers can use this compound as a stable control when testing peptide degradation rates in serum, lysosomal extracts, or recombinant carboxypeptidase preparations [2]. Its predicted longer half-life compared to C-terminal serine or leucine analogs makes it suitable for protocols requiring extended incubation periods.

Isomeric Purity Standard for Chromatography

Because two heptapeptides (CAS 909016-97-3 and CAS 649560-79-2) share the identical molecular formula C34H52N8O12, they pose a unique analytical challenge. The target compound is valuable as a standard for developing RP-HPLC or UPLC methods capable of resolving positional isomers. Its distinct sequence yields a characteristic retention time and MS/MS spectrum that can be used to validate chromatographic separation protocols [3].

N-Terminal Tyrosine Phosphorylation Scaffold

The N-terminal tyrosine residue of this heptapeptide provides a site for phosphorylation by tyrosine kinases. This makes it a candidate substrate for in vitro kinase assays (e.g., screening Src family kinases), where the C-terminal proline ensures the peptide remains intact throughout the assay duration [4]. Its defined length and sequence allow for clean kinetic readouts without interference from secondary cleavage products.

Application
Selection Property
Validation Focus
Anti-RBD antibody engineering reference
CDR2 sequence identity
Binding contribution in SPR/ELISA vs. intact scFv scaffold
Peptide stability benchmarking
C-terminal Pro resistance profile
Degradation rate in serum or recombinant carboxypeptidase assays
Isomeric purity standard
Sequence-specific chromatographic behavior
RP-HPLC/UPLC resolution from positional isomers
Tyrosine kinase substrate scaffold
N-terminal Tyr phosphorylation site
Kinase assay integrity without secondary cleavage interference
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